molecular formula C10H12ClNO B6267915 rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol CAS No. 1807937-88-7

rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol

Cat. No. B6267915
CAS RN: 1807937-88-7
M. Wt: 197.7
InChI Key:
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Description

Rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol, also known as 4-chloro-N-phenylpyrrolidine-2,3-diol, is an organic compound belonging to the family of pyrrolidines. It is a white crystalline solid with a melting point of 144-146 °C and a molecular weight of 197.60 g/mol. It is a highly polar compound and is soluble in water, methanol and ethanol. It is used as a building block for the synthesis of various organic compounds, and has been extensively studied for its numerous applications in the fields of medicinal chemistry and drug discovery.

Scientific Research Applications

Rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol is an important building block for the synthesis of various organic compounds. It has been used in the synthesis of various pyrrolidine derivatives, such as 4-chloro-2-methyl-3-pyrrolidinol, 4-chloro-3-methyl-2-pyrrolidinol and 4-chloro-2-ethyl-3-pyrrolidinol. These compounds have been studied for their potential applications in medicinal chemistry and drug discovery.
Rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol has also been studied for its potential applications in the field of nanotechnology. It has been used as a surfactant for the synthesis of various nanomaterials, such as carbon nanotubes, graphene and metal-organic frameworks.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other substances. It is thought to bind to the active site of these enzymes, preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
Rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol has been studied for its biochemical and physiological effects. It has been shown to possess anticonvulsant, anxiolytic and antidepressant properties in animal studies. It has also been found to possess anti-inflammatory and analgesic effects in humans.

Advantages and Limitations for Lab Experiments

The advantages of using rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol in lab experiments include its high solubility in water, methanol and ethanol, as well as its stability under a wide range of temperatures and pH levels. Additionally, it is a relatively inexpensive compound and is easily accessible from chemical suppliers.
However, there are some limitations to using this compound in lab experiments. For example, it is a highly polar compound, which makes it difficult to separate from other compounds. Additionally, it is not very soluble in organic solvents, such as dichloromethane and ether.

Future Directions

The future directions of research involving rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol include further studies on its biochemical and physiological effects, as well as its potential applications in the fields of nanotechnology and drug discovery. Additionally, research should be conducted on the development of new synthesis methods for this compound, as well as on the development of new derivatives of this compound. Finally, further research should be conducted on the development of new methods to separate this compound from other compounds.

Synthesis Methods

The synthesis of rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol can be achieved through several methods. One of the most common methods is the reaction of 4-chloroaniline with dimethylformamide (DMF) in the presence of sodium hydroxide. This reaction results in the formation of the desired product in high yields. Another method is the reaction of 4-chloroaniline with ethylacetoacetate in the presence of potassium carbonate. This reaction yields rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol in good yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 4-chloro-1,5-diphenyl-1,4-pentadien-3-one.", "Step 2: Reduction of 4-chloro-1,5-diphenyl-1,4-pentadien-3-one with sodium borohydride in ethanol to form rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidine.", "Step 3: Hydrolysis of rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidine with hydrochloric acid to form rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol.", "Step 4: Neutralization of the hydrochloric acid with sodium hydroxide.", "Step 5: Extraction of the product with ethyl acetate.", "Step 6: Purification of the product by recrystallization from acetic acid and water." ] }

CAS RN

1807937-88-7

Product Name

rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol

Molecular Formula

C10H12ClNO

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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